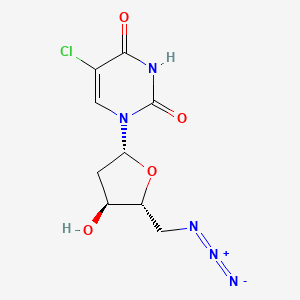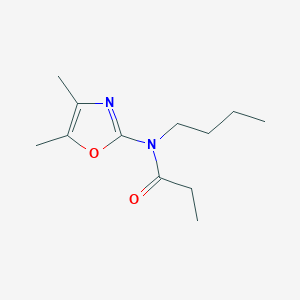
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide: is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a butyl group and a propanamide moiety attached to the oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of 4,5-dimethyl-2-aminomethyl oxazole with butyl propanoate under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis. Additionally, solvent selection and temperature control are crucial factors in achieving high purity and yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the oxazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions
Major Products Formed:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of oxazoline derivatives.
Substitution: Introduction of halogen atoms or other electrophiles onto the oxazole ring
Aplicaciones Científicas De Investigación
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used as a probe to study the interactions of oxazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of novel materials and as a building block for more complex chemical entities
Mecanismo De Acción
The mechanism of action of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pentanamide
Comparison: N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide is unique due to its specific substitution pattern on the oxazole ring and the presence of a propanamide moiety. This structural uniqueness can influence its biological activity and chemical reactivity compared to similar compounds. For instance, the length of the alkyl chain (propanamide vs. acetamide or butanamide) can affect the compound’s lipophilicity, solubility, and interaction with biological targets .
Propiedades
Número CAS |
57068-22-1 |
|---|---|
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-8-14(11(15)6-2)12-13-9(3)10(4)16-12/h5-8H2,1-4H3 |
Clave InChI |
BVOISVKJNSACEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=NC(=C(O1)C)C)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)


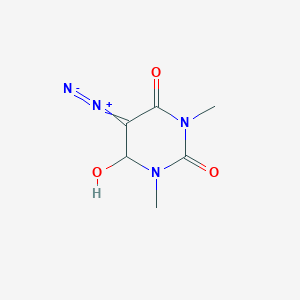
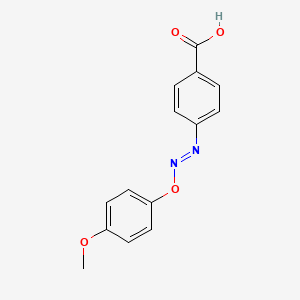
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)

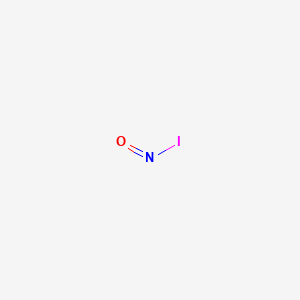
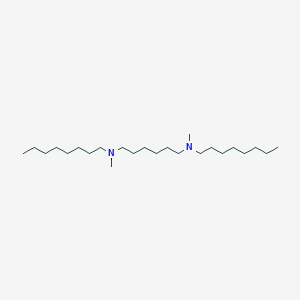
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
